molecular formula C18H21N3O3S B2822415 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1206986-09-5

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2822415
CAS No.: 1206986-09-5
M. Wt: 359.44
InChI Key: VVAJIWMRLCQGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl group linked via a urea bridge to a thiophen-2-ylmethyl substituent. The thiophene group contributes electron-rich aromaticity, which may modulate interactions with biological targets or crystalline packing .

Properties

IUPAC Name

1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-16-11-13(20-18(23)19-12-14-5-4-10-25-14)7-8-15(16)21-9-3-2-6-17(21)22/h4-5,7-8,10-11H,2-3,6,9,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAJIWMRLCQGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CS2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, also referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's IUPAC name is 1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-thiophen-2-ylurea, with a molecular formula of C17H19N3O3S. Its structure features a methoxy group, a thiophenyl group, and a piperidine-derived moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific binding sites may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. For instance, the urea moiety can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibit notable antimicrobial properties. Studies have shown that derivatives containing the oxopiperidinyl group display significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that urea derivatives can inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various pathways such as the PI3K/Akt signaling pathway.

Enzyme Inhibition

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea may also act as an enzyme inhibitor. For example, it has been suggested that similar compounds can inhibit factor Xa, a critical enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for further development in thrombotic disorder treatments .

Case Studies

  • Antimicrobial Efficacy : A study reported the synthesis and evaluation of new derivatives that included the oxopiperidinyl moiety. These derivatives were tested for antimicrobial activity and showed promising results against several bacterial strains .
  • Anticancer Activity : In vitro studies demonstrated that compounds with similar structures could reduce cell viability in cancer cell lines by disrupting metabolic processes essential for cancer cell survival .

Comparative Analysis

To better understand the unique properties of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, we can compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)Lacks thiophenyl groupNotable factor Xa inhibition
1-(3-Methoxyphenyl)-7-OxoSimilar core structureAnticancer properties observed

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions, including the formation of the urea linkage through the reaction of isocyanates with amines. The synthesis may also incorporate techniques such as microwave-assisted synthesis or solvent-free methods to enhance yield and reduce reaction times.

Anticancer Activity

Research has demonstrated that derivatives of urea compounds, including 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can inhibit cell growth in A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The mechanism of action is often attributed to the ability of these compounds to interfere with key signaling pathways involved in cell proliferation and survival.

Cell Line IC50 (µM) Reference
A5492.39 ± 0.10
HCT1163.90 ± 0.33
PC3Not specified

Pharmacological Applications

Beyond its anticancer properties, this compound may also possess other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against bacterial strains due to their ability to disrupt bacterial cell function.
  • Neuroprotective Effects : The piperidine component may contribute neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies

Several studies have documented the efficacy of similar compounds:

  • A study published in Medicinal Chemistry reported on a series of diaryl ureas demonstrating significant antiproliferative activity against multiple cancer cell lines, highlighting the potential for further development as anticancer agents .
  • Another research effort focused on optimizing the pharmacokinetic properties of urea derivatives through structural modifications, leading to enhanced bioavailability and reduced toxicity .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

2.1 Structural Analogues with Piperidine/Pyridine Moieties
  • Compound from : Structure: 1-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-methoxyphenyl)-1-(1-methylpiperidin-4-yl)urea. Key Differences: Replaces the 2-oxopiperidine with a 1-methylpiperidin-4-yl group and includes a trifluoroethoxy-pyridine substituent. The trifluoroethoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous stability .
  • Compound from : Structure: (4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid. Key Differences: Boronic acid substituent introduces unique reactivity (e.g., Suzuki coupling) and pH-dependent solubility.
2.2 Analogues with Heteroaromatic Substituents
  • Compound 5f/g from : Structure: 1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f) and 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g). Key Differences: Pyridin-3-yl and trimethoxyphenoxy groups replace the thiophene and oxopiperidine. Implications: The pyridine and methoxy groups enhance π-π stacking and hydrogen-bonding interactions, respectively, which may improve binding affinity to hydrophobic enzyme pockets compared to the thiophene’s electron-rich but sterically compact profile .
2.3 Analogues with Lactam or Amide Groups
  • Compound from :
    • Structure: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
    • Key Differences: A pyrrole-2-carbonyl group replaces the oxopiperidine.
    • Implications: The pyrrole’s planar structure and conjugated carbonyl may enhance aromatic interactions but reduce conformational flexibility compared to the six-membered oxopiperidine lactam .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound Compound (5g)
Molecular Weight ~450 g/mol (estimated) 603.2 g/mol ~500 g/mol (estimated)
Melting Point Not reported 179.1–180.8°C Not reported
Key NMR Shifts (1H) Urea NH: ~8.5–9.5 ppm (est.) Urea NH: 8.3–8.7 ppm Urea NH: 8.1–8.4 ppm
Hydrogen Bonding Lactam C=O and urea NH Trifluoroethoxy O lone pairs Methoxy O and pyridine N
  • Synthetic Yields : compounds show moderate yields (~55–59%), typical for multi-step urea syntheses. The target compound’s yield is unreported but likely comparable if similar purification methods (e.g., column chromatography, crystallization) are used .
  • Crystallinity : The oxopiperidine lactam may promote ordered crystal packing via C=O···H–N hydrogen bonds, similar to patterns observed in ’s flavone derivatives .

Computational and Crystallographic Tools

  • SHELXL/Mercury : Widely used for refining crystal structures (e.g., ). The target compound’s structure, if solved, likely employed similar software for hydrogen-bond analysis and packing visualization .

Q & A

Q. What are the key synthetic pathways and optimization strategies for this compound?

The synthesis typically involves a multi-step process starting with the preparation of substituted phenyl and thiophene derivatives. A common approach includes:

  • Step 1: Formation of the 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl intermediate via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the thiophen-2-ylmethyl group through alkylation or urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Optimization: Reaction conditions (solvent polarity, temperature) and purification methods (column chromatography, recrystallization) are critical for yield (>70%) and purity (>95%) .

Q. How is the compound characterized structurally and analytically?

  • Spectroscopy: 1^1H/13^13C NMR confirms urea linkage formation (δ ~6.5–8.0 ppm for aromatic protons, δ ~150–160 ppm for carbonyl carbons). IR identifies N-H stretches (~3300 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 345.46 [M+H]+^+) .
  • HPLC: Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .

Q. What initial biological screening assays are recommended?

  • Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like EGFR or VEGFR2 at IC50_{50} values <10 µM .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine EC50_{50} and selectivity indices .
  • Solubility: Shake-flask method in PBS (pH 7.4) to assess bioavailability (<50 µg/mL suggests formulation challenges) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation: Modify the methoxy group (e.g., replace with ethoxy or halogens) and thiophene ring (e.g., furan or pyridine analogs) to probe electronic effects .
  • Biological Testing: Compare IC50_{50} values across analogs using dose-response curves. For example:
AnalogR-group ModificationIC50_{50} (EGFR)
Parent3-Methoxy8.2 µM
A3-Ethoxy12.5 µM
B3-Fluoro5.7 µM
Data adapted from triazole-urea analogs in .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays: Validate kinase inhibition using both biochemical (e.g., radiometric assays) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Batch Analysis: Check compound purity and stability (e.g., via LC-MS) to rule out degradation artifacts .
  • Statistical Rigor: Use ≥3 independent replicates and ANOVA for significance testing .

Q. What strategies improve compound stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Urea bonds are prone to hydrolysis at pH <3 or >10 .
  • Prodrug Design: Mask the urea group with enzymatically cleavable moieties (e.g., ester linkages) to enhance plasma stability .

Q. How can computational modeling guide target identification?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets (e.g., ΔG < -8 kcal/mol suggests strong binding) .
  • MD Simulations: Analyze ligand-protein stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .

Q. What are the metabolic pathways and potential toxicity risks?

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Common pathways include oxidation of thiophene rings and piperidine N-dealkylation .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks (IC50_{50} >10 µM preferred) .

Q. How to evaluate synergistic effects with other therapeutic agents?

  • Combination Index (CI): Use Chou-Talalay method in cell viability assays. CI <1 indicates synergy (e.g., with paclitaxel or cisplatin) .
  • Mechanistic Studies: Assess pathway modulation via RNA-seq or phosphoproteomics after co-treatment .

Q. What formulation challenges arise due to physicochemical properties?

  • Nanoparticle Encapsulation: Use PLGA or liposomes to enhance solubility (loading efficiency >80% via solvent evaporation) .
  • In Vivo PK: Monitor bioavailability in rodent models after oral/intravenous administration (AUC024h_{0-24h} >500 ng·h/mL target) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.